6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Secure the correct 3-aminopyridine regioisomer to prevent divergent biological outcomes in kinase programs. This pre-assembled dual-heterocycle eliminates a synthetic step vs. fragment approaches, saving 1–2 weeks per library. The reactive 6-Cl and nucleophilic 3-NH₂ handles enable parallel amide coupling and SNAr diversification. Do not substitute with single-ring 6-chloropyrimidin-4-amine (CAS 5305-59-9) or 3-amino-6-chloropyridine (CAS 5350-93-6), which lack the essential ether bridge and require additional optimization.

Molecular Formula C9H7ClN4O
Molecular Weight 222.63 g/mol
CAS No. 1529768-38-4
Cat. No. B1491350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine
CAS1529768-38-4
Molecular FormulaC9H7ClN4O
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)OC2=CC(=NC=N2)Cl
InChIInChI=1S/C9H7ClN4O/c10-7-3-9(14-5-13-7)15-8-2-1-6(11)4-12-8/h1-5H,11H2
InChIKeyGEPXHRADGNWSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine (CAS 1529768-38-4) is a Strategic Pyrimidine-Pyridine Ether Scaffold for Kinase-Focused Discovery


6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine (CAS 1529768-38-4) is a heterocyclic building block featuring a pyrimidine ring linked to a 3-aminopyridine moiety via a stable ether bridge . With a molecular formula of C9H7ClN4O and a molecular weight of 222.63 g/mol, this compound belongs to the O-linked pyrimidin-4-amine class, which has been extensively claimed in patents for anti-proliferative and kinase-inhibitory applications [1]. Its structure offers two orthogonal reactive centers: the primary 3-amino group on the pyridine ring serves as a conjugation site for amide bond formation, while the chlorine atom at the 6-position of the pyrimidine ring enables nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . This dual functionality makes it a versatile intermediate for parallel medicinal chemistry campaigns targeting kinases, GPCRs, and epigenetic targets.

Why Generic 6-Chloropyrimidine or 3-Aminopyridine Fragments Cannot Replace 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine in Multi-Step Synthetic Routes


A common procurement pitfall is substituting this compound with simpler fragments such as 6-chloropyrimidin-4-amine (CAS 5305-59-9) or 3-amino-6-chloropyridine (CAS 5350-93-6), which are often cheaper and more readily available. However, these single-ring fragments lack the pre-formed ether linkage connecting the two heterocyclic rings, which is essential for the spatial orientation required by many kinase inhibitor pharmacophore models [1]. Attempting to construct this ether bridge in-house introduces at least one additional synthetic step with associated optimization overhead, purification challenges, and yield losses . Furthermore, the regioisomeric nature of the pyridine substitution (3-amino vs. 2-amino) critically influences hydrogen-bonding patterns with kinase hinge regions; 5-((6-chloropyrimidin-4-yl)oxy)pyridin-2-amine (CAS 1628184-81-5), a regioisomer, is claimed for distinct EGFR mutant selectivity compared to the 3-amino variant [2]. Thus, substitution without structural equivalence introduces a non-trivial risk of divergent biological outcomes that cannot be corrected by downstream modifications alone.

Quantitative Differential Evidence for 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine Selection


Kinase Hinge-Binder Pharmacophore: Structural and Physicochemical Differentiation from Single-Ring Fragments

The target compound presents a 3-aminopyridine motif ether-linked to a 6-chloropyrimidine, forming a two-ring system that pre-organizes donor-acceptor hydrogen-bonding elements in a geometry complementary to the kinase hinge region . In contrast, 6-chloropyrimidin-4-amine (MW 129.55) and 3-amino-6-chloropyridine (MW 128.56) are single-ring fragments that lack this spatial pre-organization. Computationally, the target compound has a topological polar surface area (tPSA) of 72.5 Ų (calculated from SMILES Nc1ccc(Oc2cc(Cl)ncn2)nc1), compared to 51.8 Ų for 6-chloropyrimidin-4-amine [1]. The increased tPSA and the additional hydrogen-bond acceptor provided by the ether oxygen contribute to a binding pose that is not achievable by either fragment alone, making the target compound a more advanced intermediate for lead optimization libraries .

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

JAK Inhibition: BindingDB Evidence for Kinase Targeting with Comparison to Class-Average Potency

In a BindingDB assay (CHEMBL4777342), the target compound demonstrated potent inhibition of JAK kinase with an IC50 of 4.70 nM, measured as reduction of IL-13-induced STAT6 phosphorylation in human BEAS-2B cells [1]. This places the compound in the low nanomolar potency range characteristic of effective JAK inhibitors. While no direct head-to-head comparator data for close structural analogs are available in the same published assay, the broader class of pyrimidine-based JAK inhibitors has reported IC50 values ranging from sub-nanomolar to >1 µM depending on substitution patterns [2]. The 4.70 nM value positions the target compound well within the competitive range for this target class and suggests that the 3-aminopyridine ether substitution pattern may contribute favorably to JAK binding compared to alternative linkers that have not been profiled in this context.

JAK-STAT Pathway Immunology Inflammation

CDK11A Inhibition: Moderate Potency Suggests Selectivity Window Over Other CDK Family Members

The target compound inhibited CDK11A (a transcriptional CDK) with an IC50 of 620 nM in a NanoBRET assay conducted in HEK293 cells (CHEMBL5173236) [1]. In the same target family, highly optimized CDK4/6 inhibitors (e.g., palbociclib) demonstrate IC50 values in the 1–10 nM range, while pan-CDK inhibitors often show sub-100 nM potency across multiple CDK isoforms [2]. The moderate potency of the target compound against CDK11A, combined with its potent JAK inhibition, suggests a degree of target selectivity rather than promiscuous kinase inhibition. This selectivity profile, if confirmed by broader kinome profiling, would be advantageous for developing therapeutic agents with reduced off-target toxicity typically associated with pan-kinase inhibitors.

CDK Inhibition Cell Cycle Transcriptional Regulation

Regioisomeric Differentiation: 3-Amino vs. 2-Amino Pyridine Substitution Directs EGFR Mutant Selectivity

The regioisomer 5-((6-chloropyrimidin-4-yl)oxy)pyridin-2-amine (CAS 1628184-81-5) has been explicitly claimed in patent literature for the preparation of anti-tumor agents, with a focus on 2-polysubstituted aromatic ring-pyrimidine derivatives [1]. Separate BindingDB data indicates that compounds featuring the 3-aminopyridine substitution (as in the target compound) show activity against EGFR L858R/T790M double mutants with IC50 values as low as 5.60 nM in cellular phosphorylation assays [2]. While a direct head-to-head comparison of the two regioisomers in the same assay has not been published, the distinct substitution pattern on the pyridine ring alters the vector of the terminal amine group, which participates in critical hydrogen-bonding interactions with the kinase hinge region. This spatial difference is non-trivial: a shift from the 3-position to the 2-position changes the amine's orientation by approximately 60° relative to the ether linkage, potentially modifying the compound's selectivity fingerprint against kinase mutants .

EGFR Mutant Selectivity Targeted Therapy NSCLC

Ether Linkage: Metabolic Stability Advantage Over Amine-Linked Congeners in O-Linked Pyrimidin-4-Amine Patent Class

The O-linked pyrimidin-4-amine patent family (US 2008/0146571 A1, US 8,153,632 B2) explicitly describes compounds of Formula I as deoxycytidine kinase (dCK) inhibitors with anti-cancer therapeutic utility [1]. While each patent in this family encompasses hundreds of specific examples and does not isolate the target compound for pharmacokinetic studies, the structural class rationale is clearly articulated: the oxygen linker confers improved metabolic stability compared to nitrogen-linked analogs (e.g., 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine, CAS 945896-57-1) [2]. Nitrogen-linked analogs are susceptible to N-dealkylation and N-oxidation by cytochrome P450 enzymes, whereas ether linkages are generally more resistant to Phase I oxidative metabolism. This class-level inference is supported by the broader medicinal chemistry literature on linker optimization, where O-linked analogs consistently demonstrate longer half-lives and higher oral bioavailability than their N-linked counterparts in matched molecular pairs [3].

Metabolic Stability Drug Metabolism O-Linked Pyrimidine

High-Value Application Scenarios for 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine (CAS 1529768-38-4) Based on Verified Evidence


Kinase-Focused Library Synthesis for JAK-Mediated Inflammatory Disease Programs

With confirmed JAK inhibition at an IC50 of 4.70 nM in a cellular STAT6 phosphorylation assay [1], the target compound is an ideal starting intermediate for constructing focused kinase inhibitor libraries targeting JAK-dependent inflammatory and autoimmune pathways. The 3-amino group can be directly coupled to diverse carboxylic acid building blocks via amide bond formation, enabling rapid exploration of SAR around the solvent-exposed region of the kinase. The pre-formed ether-linked core eliminates a synthetic step compared to fragment-based approaches, accelerating library generation by 1–2 weeks per 96-compound plate in a typical medicinal chemistry workflow. At the same time, the moderate CDK11A IC50 of 620 nM suggests a built-in selectivity window against transcriptional CDKs, reducing the risk of cytotoxic off-target effects in screening cascades [2].

EGFR Mutant-Selective Inhibitor Development for NSCLC Resistance Mutations

BindingDB data for compounds featuring the 3-aminopyridine motif demonstrates potent inhibition of EGFR L858R/T790M double mutants (IC50 = 5.60 nM) [3]. The target compound's 3-amino substitution provides a distinct hydrogen-bonding vector compared to the 2-amino regioisomer (CAS 1628184-81-5), which has been separately claimed for anti-tumor applications [4]. Procurement of the 3-amino variant specifically enables exploration of chemical space targeting ATP-binding site mutations that confer resistance to first- and second-generation EGFR inhibitors. By securing the correct regioisomer at the intermediate stage, teams avoid costly re-synthesis and re-characterization delays that can set back a lead optimization program by 4–8 weeks.

Agrochemical Fungicide Intermediate with Pyrimidine-Pyridine Ether Architecture

Pyridyl-pyrimidine derivatives featuring ether linkages have been disclosed as fungicides effective against a broad spectrum of phytopathogenic fungi, including Pyricularia oryzae and Venturia inaequalis [5]. The target compound's chloropyrimidine moiety serves as a reactive handle for introducing diverse amine or thiol substituents to fine-tune antifungal spectrum and crop selectivity. Its classification as a key intermediate in agrochemical research [6] positions it as a strategic procurement item for crop protection discovery teams who require a versatile, multi-gram building block that can feed into multiple parallel lead optimization tracks simultaneously.

Deoxycytidine Kinase (dCK) Inhibitor Optimization Leveraging O-Linked Pyrimidine Patent Scaffold

The O-linked pyrimidin-4-amine patent class (US 2008/0146571 A1) explicitly claims compounds of this structural type as dCK inhibitors useful for treating cancer [7]. dCK is a rate-limiting enzyme in the nucleoside salvage pathway, and its inhibition has been proposed as a strategy to potentiate the efficacy of nucleoside analog chemotherapeutics. The target compound's oxygen-linked architecture offers the metabolic stability advantages of ethers over amines (class-level inference) [7], making it a suitable core for developing dCK inhibitors intended for combination therapy regimens where pharmacokinetic durability is critical for sustained target engagement.

Quote Request

Request a Quote for 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.